molecular formula C24H23NO6S B286170 methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Katalognummer B286170
Molekulargewicht: 453.5 g/mol
InChI-Schlüssel: FYZXFICVJUAJRG-DEDYPNTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazolidinedione class of compounds and has been shown to exhibit various biological activities.

Wirkmechanismus

The mechanism of action of Methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, inflammation, and cell differentiation. Activation of PPARγ by Methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate leads to the upregulation of genes involved in glucose uptake and utilization, insulin sensitivity, and lipid metabolism.
Biochemical and Physiological Effects:
Methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to exhibit various biochemical and physiological effects. It has been shown to improve glucose uptake and utilization in adipocytes and skeletal muscle cells. Additionally, it has been shown to reduce insulin resistance and improve insulin sensitivity in diabetic animal models. Furthermore, it has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in lab experiments is its potential therapeutic applications in various diseases. Additionally, it has been shown to exhibit low toxicity and good bioavailability. However, one of the limitations of using this compound in lab experiments is its complex synthesis method.

Zukünftige Richtungen

There are several future directions for the research on Methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate. One of the future directions is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for better yield and purity.

Synthesemethoden

The synthesis of Methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzyl bromide in the presence of potassium carbonate. The resulting product is then reacted with thioacetic acid to yield the final product.

Wissenschaftliche Forschungsanwendungen

Methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and inflammation. It has been shown to exhibit anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, it has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.

Eigenschaften

Molekularformel

C24H23NO6S

Molekulargewicht

453.5 g/mol

IUPAC-Name

methyl 2-[(5E)-5-[(3-methoxy-4-phenylmethoxy-5-prop-2-enylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C24H23NO6S/c1-4-8-18-11-17(13-20-23(27)25(24(28)32-20)14-21(26)30-3)12-19(29-2)22(18)31-15-16-9-6-5-7-10-16/h4-7,9-13H,1,8,14-15H2,2-3H3/b20-13+

InChI-Schlüssel

FYZXFICVJUAJRG-DEDYPNTBSA-N

Isomerische SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)/C=C/3\C(=O)N(C(=O)S3)CC(=O)OC

SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=C3C(=O)N(C(=O)S3)CC(=O)OC

Kanonische SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=C3C(=O)N(C(=O)S3)CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.